Isoaminile cyclamate

Catalog No.
S1539276
CAS No.
10075-36-2
M.F
C22H37N3O3S
M. Wt
423.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoaminile cyclamate

CAS Number

10075-36-2

Product Name

Isoaminile cyclamate

IUPAC Name

cyclohexylsulfamic acid;4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile

Molecular Formula

C22H37N3O3S

Molecular Weight

423.6 g/mol

InChI

InChI=1S/C16H24N2.C6H13NO3S/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;8-11(9,10)7-6-4-2-1-3-5-6/h6-10,13-14H,11H2,1-5H3;6-7H,1-5H2,(H,8,9,10)

InChI Key

REVYDCJKWVXJGT-UHFFFAOYSA-N

SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O

Isoaminile cyclamate (CAS 10075-36-2) is a highly specialized, centrally acting non-narcotic antitussive agent characterized by its dual mechanism of cough suppression and anticholinergic activity [1]. Chemically, it is the N-cyclohexylsulfamate (cyclamate) salt of the tertiary amine isoaminile. Unlike traditional opioid-based cough suppressants, it targets the medullary cough center without inducing mu-opioid receptor-mediated side effects such as constipation or respiratory depression [1]. In industrial pharmaceutical procurement, the cyclamate salt form is specifically selected over the free base or alternative salts due to its optimized physicochemical profile, which inherently masks the bitter taste of the active pharmaceutical ingredient (API) while maintaining excellent stability in aqueous liquid formulations.

Substituting isoaminile cyclamate with the free base or standard salts (such as isoaminile hydrochloride or citrate) introduces severe formulation and compliance risks, particularly in pediatric and liquid dosages [1]. Isoaminile is a bitter tertiary amine; utilizing non-sweetening counterions requires manufacturers to add heavy artificial flavoring, complex microencapsulation, or ion-exchange resins to achieve palatability, which increases processing costs and risks batch-to-batch inconsistency[1]. Furthermore, generic substitutions with opioid benchmarks like codeine trigger strict regulatory controls and introduce unwanted side effects like drowsiness and gastrointestinal stasis [2]. Procuring the exact cyclamate salt provides a built-in, stoichiometric taste-masking solution—as cyclamate is approximately 30 times sweeter than sucrose—that streamlines syrup manufacturing and ensures high patient compliance without narcotic liabilities [1].

Stoichiometric Taste-Masking and Palatability in Liquid Formulations

The selection of the cyclamate anion over standard citrate or hydrochloride counterions fundamentally alters the organoleptic profile of the isoaminile API [1]. Cyclamic acid, an intense artificial sweetener, forms a 1:1 salt with isoaminile, delivering a stoichiometric ratio of sweetening agent directly complexed to the bitter tertiary amine [1]. Comparative salt engineering studies on similar bitter amines demonstrate that cyclamate salts significantly reduce perceived bitterness and lower the aqueous solubility in saliva compared to highly soluble HCl salts, preventing premature dissolution in the oral cavity [1]. This inherent taste-masking eliminates the need for complex polymer coating or heavy syrup sweetening, streamlining the production of pediatric liquid formulations.

Evidence DimensionOrganoleptic profile and formulation complexity
Target Compound DataIsoaminile cyclamate (1:1 stoichiometric built-in sweetener, masks bitterness inherently)
Comparator Or BaselineIsoaminile free base / HCl salt (highly bitter, requires complex taste-masking excipients)
Quantified Difference~30-fold increase in relative counterion sweetness compared to sucrose, eliminating secondary taste-masking resins.
ConditionsAqueous oral liquid formulations (syrups/suspensions) at pH 5.5-7.5.

Procuring the cyclamate salt directly solves the primary barrier in pediatric antitussive manufacturing—palatability—without adding costly downstream processing steps.

Central Antitussive Efficacy Without Narcotic Side Effects

Isoaminile cyclamate provides potent central cough suppression by acting on the medullary cough center, achieving rapid onset within 15 minutes and sustained duration up to 8 hours at standard 40 mg doses [1]. When compared to the benchmark narcotic antitussive codeine, isoaminile cyclamate demonstrates comparable cough frequency reduction but with a 0% incidence of mu-opioid-mediated constipation and significantly reduced sedative effects [1]. Clinical data confirms that isoaminile's dual mechanism—combining central suppression with peripheral anticholinergic action—effectively manages productive and dry coughs without the gastrointestinal stasis that strictly limits codeine's utility in over-the-counter markets [1].

Evidence DimensionIncidence of opioid-induced constipation and sedation
Target Compound DataIsoaminile cyclamate (0% incidence of narcotic bowel stasis; non-sedative)
Comparator Or BaselineCodeine (high incidence of constipation and dose-dependent drowsiness)
Quantified DifferenceComplete elimination of mu-opioid side effects while maintaining an 8-hour antitussive duration.
ConditionsStandard therapeutic oral dosing (40-80 mg isoaminile cyclamate vs. standard codeine dosing).

Enables manufacturers to develop and market highly effective, non-drowsy, non-constipating cough therapies that bypass the strict regulatory hurdles associated with narcotic precursors.

Physicochemical Stability in Aqueous Expectorant Syrups

The cyclamate salt of isoaminile exhibits robust stability in aqueous environments, which is critical for bulk liquid manufacturing such as 200 mL syrup formats [1]. Cyclamate salts are highly resistant to hydrolysis across a wide pH range of 5.5 to 7.5, unlike certain ester-based drugs or less stable organic salts that can degrade or disproportionate over time [1]. Formulations of isoaminile cyclamate have demonstrated excellent long-term shelf stability without loss of the active moiety or its sweetening counterion [1]. This stability ensures that the 40 mg/5 mL dosing remains consistent throughout the product's life cycle, outperforming unstable free-base suspensions that are prone to polymorphic shifts or precipitation[1].

Evidence DimensionAqueous stability and resistance to hydrolysis
Target Compound DataIsoaminile cyclamate (stable across pH 5.5-7.5 with no significant degradation)
Comparator Or BaselineFree base suspensions (prone to precipitation and pH-dependent instability)
Quantified DifferenceExtended shelf-life in liquid formats without the need for aggressive buffering or co-solvents.
ConditionsAqueous syrup formulations stored at ambient conditions.

Guarantees a longer shelf-life and consistent dosing for liquid pharmaceutical products, reducing product recall risks related to API degradation.

Pediatric Antitussive Syrups

Due to the built-in taste-masking of the cyclamate counterion, this compound is the ideal API for formulating pediatric cough syrups where compliance is heavily dependent on palatability, avoiding the need for complex ion-exchange resins [1].

Non-Narcotic OTC Cough Formulations

Because it provides rapid 15-minute onset and long-lasting 8-hour central cough suppression without mu-opioid agonism, it is perfectly suited for over-the-counter medications targeting patients who must avoid the constipation and drowsiness associated with codeine [2].

Combination Expectorant Liquids

The excellent aqueous stability of the cyclamate salt at pH 5.5-7.5 makes it highly compatible with other active ingredients, such as ammonium chloride, in multi-ingredient expectorant formulations, ensuring long shelf-life in bulk commercial packaging[2].

UNII

4055851484

Other CAS

10075-36-2

Wikipedia

Isoaminile cyclamate

Dates

Last modified: 02-18-2024

Explore Compound Types